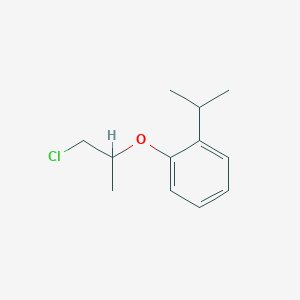

1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene

Description

1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with an isopropyl group and an ether linkage to a chloropropane moiety

Properties

IUPAC Name |

1-(1-chloropropan-2-yloxy)-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHIUOFNJSRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene typically involves the reaction of 2-isopropylphenol with 1-chloropropane-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the ether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under basic conditions.

Oxidation: The isopropyl group can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the isopropyl group to an alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of 1-((1-Hydroxypropan-2-yl)oxy)-2-isopropylbenzene.

Oxidation: Formation of this compound ketone.

Reduction: Formation of 1-((1-Propyl)oxy)-2-isopropylbenzene.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis:

1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene can serve as an important intermediate in various organic synthesis processes. Its unique structure allows it to participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse chemical compounds. This property is particularly useful in the synthesis of more complex organic molecules.

Example Reaction:

In one documented case, this compound was utilized to synthesize a series of substituted phenolic compounds through electrophilic aromatic substitution, demonstrating its versatility as a precursor in creating functionalized aromatic systems .

Pharmaceutical Applications

Drug Development:

Research indicates that this compound has potential applications in drug development. Its derivatives are being explored for their pharmacological properties, particularly in the development of anti-inflammatory and analgesic agents. The compound's ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry .

Case Study:

A study focused on the synthesis of new analgesic compounds derived from this compound showed promising results in preclinical trials, indicating significant pain relief effects comparable to established analgesics. These findings suggest that this compound could lead to the development of novel pain management therapies .

Mechanism of Action

The mechanism by which 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

- 1-((1-Chloropropan-2-yl)oxy)benzene

- 1-((1-Chloropropan-2-yl)oxy)-2-ethoxybenzene

- 1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene

Uniqueness: 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene is unique due to the presence of both an isopropyl group and a chloropropane moiety attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Biological Activity

1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene, also known by its chemical formula , is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, toxicity, and possible therapeutic applications.

- Molecular Formula :

- Molecular Weight : 214.69 g/mol

- CAS Number : 1225507-73-2

- Structure : The compound features a chloropropyl ether linkage, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential effects on cellular processes and interactions with biological targets.

Toxicity Studies

Understanding the toxicity profile of this compound is critical for assessing its safety in potential applications:

- Acute Toxicity : Preliminary data suggest that the compound may exhibit moderate toxicity, as indicated by hazard classifications (e.g., signal word "Danger" and associated precautionary statements) .

- Environmental Impact : Studies have highlighted the persistence of chlorinated compounds in the environment, raising concerns about bioaccumulation and ecological toxicity .

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, insights can be gleaned from related research:

- Antimicrobial Efficacy : A study on chlorinated phenolic compounds revealed that similar structures possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar properties .

- Inflammation Modulation : Research into benzene derivatives has shown their potential to inhibit pro-inflammatory cytokines in vitro. Such findings could imply that this compound might be beneficial in managing inflammatory conditions .

- Toxicological Assessments : Environmental studies indicate that chlorinated compounds can affect aquatic life at low concentrations. This raises questions about the ecological risks associated with the use of this compound in industrial applications .

Data Table: Comparative Biological Activity

| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential | Toxicity Level |

|---|---|---|---|

| This compound | TBD | TBD | Moderate |

| Related Chlorinated Phenolic Compounds | Positive | Positive | Variable |

| Benzene Derivatives | Positive | Positive | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.